molecular formula C10H12F3N3O2 B2702769 (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine CAS No. 381241-10-7

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine

Cat. No.: B2702769
CAS No.: 381241-10-7
M. Wt: 263.22
InChI Key: GPIAUHZGDZGEJK-UHFFFAOYSA-N
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Description

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine (CAS: 6081-17-0) is a nitroaromatic amine derivative with the molecular formula C₁₀H₁₂F₃N₃O₂ and a molecular weight of 263.22 g/mol . Its structure features a trifluoromethyl (-CF₃) group and a nitro (-NO₂) group at the 4- and 2-positions of a benzene ring, respectively, linked to a 3-aminopropyl chain via a secondary amine.

Properties

IUPAC Name

N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2/c11-10(12,13)7-2-3-8(15-5-1-4-14)9(6-7)16(17)18/h2-3,6,15H,1,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIAUHZGDZGEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976285
Record name N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6081-17-0
Record name N~1~-[2-Nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as copper or silver salts, under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to reflux .

Industrial Production Methods

In an industrial setting, the production of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso derivatives, while reduction of the nitro group can produce primary amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine as a lead compound in anticancer drug development. Its structural analogs have shown promising results against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant growth inhibition percentages against SNB-19 and OVCAR-8 cell lines, with growth inhibition rates exceeding 85% .

Antitubercular Agents

The compound's derivatives have been evaluated for their antitubercular properties. Research indicates that certain derivatives exhibit minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis, suggesting a viable pathway for developing affordable antitubercular agents . The presence of the nitro group and trifluoromethyl substituent appears to enhance biological activity, making it a focal point for further optimization.

Conductive Polymers

This compound has been investigated for its role in the synthesis of conjugated polymers used in chemical sensors. These materials are crucial for developing sensitive detection systems in environmental monitoring and biomedical applications . The incorporation of this compound into polymer matrices can enhance electrical conductivity and sensor performance.

Chemical Sensors

The compound's derivatives are being explored for their utility in developing chemical sensors capable of detecting pollutants or hazardous substances in environmental samples. The trifluoromethyl group contributes to the electronic properties of the sensor materials, potentially improving sensitivity and selectivity .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Design, Synthesis, ADME, and Anticancer StudiesSignificant growth inhibition against multiple cancer cell lines (PGIs > 85%).
Antitubercular Agents Synthesis and Biological Evaluation of DerivativesMIC values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis strains.
Conductive Polymers Developments in Conducting PolymersEnhanced electrical properties when incorporated into polymer matrices for sensor applications.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets . The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine C₁₀H₁₂F₃N₃O₂ 263.22 -NO₂, -CF₃, -NH-(CH₂)₃-NH₂ High electron deficiency due to -NO₂/-CF₃; potential for hydrogen bonding via amine groups
[5-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine] C₁₉H₁₃F₃N₄S 410.39 -CF₃, thienopyrimidine core Extended π-conjugation; possible kinase inhibition activity
[(3-bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine C₁₅H₂₂BrFN₂ 329.25 -Br, -F, piperidine Halogenated aromatic system; tertiary amine enhances lipophilicity
dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 232.25 -CF₃, dimethylamine Compact structure; tertiary amine may reduce solubility in polar solvents
[4-nitrophenyl 2-nitro-4-(trifluoromethyl)phenyl ether (fluodifen)] C₁₃H₈F₃N₂O₅ 344.21 -NO₂, -CF₃, ether linkage Herbicidal activity; nitro groups enhance oxidative stress in plants

Key Findings from Comparative Analysis

Electronic Effects: The -CF₃ and -NO₂ groups in the target compound create a highly electron-deficient aromatic ring, which contrasts with halogenated analogs like [(3-bromo-4-fluorophenyl)methyl]amine (). This electron deficiency may enhance electrophilic substitution resistance but reduce nucleophilic aromatic substitution reactivity . In contrast, fluodifen () leverages similar substituents (-CF₃, -NO₂) in a diphenyl ether scaffold, enabling herbicidal action via oxidative uncoupling in plants .

Amine Functionality: The primary amine in the 3-aminopropyl chain distinguishes the target compound from tertiary amines like dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine (). Primary amines generally exhibit higher solubility in aqueous media and stronger hydrogen-bonding capacity, which could influence pharmacokinetic properties .

The target compound’s nitro group may confer redox activity, analogous to fluodifen, but its amine chain suggests possible use in metal coordination or polymer synthesis .

Biological Activity

(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better cell membrane penetration. The nitro group may also contribute to its reactivity and interaction with biological targets. The molecular formula is C9H10F3N3O2C_9H_{10}F_3N_3O_2.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl substitution increases the compound's binding affinity to these targets, potentially leading to therapeutic effects.

Biological Activity

  • Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes, which may be beneficial in treating conditions like cancer or inflammatory diseases.
  • Receptor Binding : The compound has shown potential in binding to various receptors, suggesting applications in drug development aimed at modulating receptor activity.
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific enzymes linked to cancer
Receptor InteractionBinds to various receptors affecting signaling
Anticancer ActivityInduces apoptosis and cell cycle arrest
Pharmacological EffectsPotential anti-inflammatory properties

Notable Research Studies

  • A study evaluated the compound's effect on tumor growth in xenograft models, demonstrating significant inhibition of tumor progression when administered at specific dosages.
  • Another investigation focused on the compound's interaction with androgen receptors, highlighting its potential as a treatment for hormone-driven cancers .

Synthesis and Applications

The synthesis of this compound involves several chemical reactions, including oxidation and reduction processes that modify its functional groups for enhanced biological activity. Its applications extend beyond pharmacology; it serves as a building block for more complex pharmaceuticals and specialty chemicals .

Q & A

Q. What are the common synthetic routes for synthesizing (3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine?

Methodological Answer: The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route includes:

Introduction of the trifluoromethyl group : Electrophilic substitution or fluorination reactions using reagents like trifluoromethyl iodide (CF₃I) under copper catalysis .

Nitro group installation : Nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

Aminopropyl attachment : Nucleophilic substitution or reductive amination between 2-nitro-4-(trifluoromethyl)aniline and 3-aminopropyl halides, often in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
Key challenges include regioselectivity during nitration and avoiding side reactions from the electron-withdrawing trifluoromethyl group.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect signals for the aromatic protons (δ 7.5–8.5 ppm), aminopropyl chain (δ 1.5–3.0 ppm), and nitro group deshielding effects .
    • ¹⁹F NMR : A singlet near δ -60 ppm confirms the trifluoromethyl group .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times can be compared against synthetic intermediates .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁F₃N₃O₂, theoretical MW = 262.21 g/mol) .

Advanced Research Questions

Q. What strategies can mitigate by-product formation during synthesis?

Methodological Answer: By-products often arise from incomplete nitration or competing reactions at the trifluoromethyl group. Strategies include:

  • Temperature control : Maintain nitration below 5°C to suppress polynitration .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during trifluoromethylation .
  • Purification techniques : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the target compound .
  • Reaction monitoring : Use thin-layer chromatography (TLC) at each step to track intermediate formation .

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity?

Methodological Answer:

  • Nitro group : Strong electron-withdrawing meta-directing effects reduce aromatic ring electron density, slowing electrophilic substitution but favoring nucleophilic attacks (e.g., amination) at the para position .
  • Trifluoromethyl group : Inductive (-I) effects further deactivate the ring, but its steric bulk can hinder certain reactions. Computational studies (DFT) predict partial positive charge accumulation at the nitro-adjacent carbon, guiding reactivity in cross-coupling reactions .
    Experimental validation via Hammett plots or kinetic isotope effects (KIE) can quantify these electronic impacts .

Q. What are the applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Coordination chemistry : The amino and nitro groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalysis or sensor design. Stability studies in DMSO/water mixtures are recommended .
  • Pharmaceutical intermediates : The trifluoromethyl group enhances metabolic stability. Structure-activity relationship (SAR) studies can optimize bioactivity by modifying the aminopropyl chain length .
  • Polymer synthesis : As a monomer, it can form fluorinated polyamides with high thermal stability (TGA analysis under N₂) .

Q. How can computational methods predict the environmental fate of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Predict biodegradability using software like EPI Suite. The nitro group suggests moderate persistence in soil (half-life >60 days) .
  • Molecular dynamics simulations : Model interactions with water and organic matter to assess bioaccumulation potential. High logP values (predicted ~2.5) indicate moderate lipophilicity .
  • Degradation pathways : UV-vis spectroscopy under simulated sunlight can identify photolysis products like nitroso derivatives .

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